

Application Notes for the Synthesis of C23H22FN5OS

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Compound of Interest					
Compound Name:	C23H22FN5OS				
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Compound Name: N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Molecular Formula: **C23H22FN5OS** Target Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed, three-stage protocol for the laboratory synthesis of the screening compound N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. The synthesis involves the preparation of two key intermediates: a substituted 1,2,4-triazole-3-thiol and 2-chloro-N-benzylacetamide, followed by their final condensation. The methodologies are based on established chemical literature for analogous structures.

Part 1: Synthesis of Intermediate A: 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

This synthesis is a two-step process involving the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed cyclization to form the triazole-thiol ring system. This general approach is a well-documented method for creating substituted 1,2,4-triazole-3-thiols.[1][2][3]

Experimental Protocol: Intermediate A

Step 1.1: Synthesis of 1-[2-(1-methyl-1H-pyrrol-2-yl)acetyl]-4-(4-fluorophenyl)thiosemicarbazide



- Dissolve 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (0.01 mol) in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Add 4-fluorophenyl isothiocyanate (0.01 mol) to the solution.
- Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried in vacuo to yield the thiosemicarbazide intermediate.

Step 1.2: Cyclization to 4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (Intermediate A)

- Suspend the dried thiosemicarbazide intermediate (0.01 mol) in 40 mL of a 2N aqueous sodium hydroxide (NaOH) solution.[3][4]
- Heat the mixture to reflux for 4-6 hours with continuous stirring.
- Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
- Acidify the solution to a pH of 3-4 by the slow addition of concentrated hydrochloric acid (HCl) with stirring.[4]
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid product thoroughly with distilled water until the filtrate is neutral.
- Recrystallize the crude product from an ethanol/water mixture to afford pure Intermediate A.

Part 2: Synthesis of Intermediate B: 2-chloro-N-benzylacetamide

This intermediate is prepared via a standard acylation reaction between benzylamine and chloroacetyl chloride.[5]



Experimental Protocol: Intermediate B

- In a 250 mL beaker, dissolve benzylamine (0.1 mol) and sodium acetate (0.1 mol) in 100 mL of glacial acetic acid.
- Cool the solution in an ice bath to 0-5 °C with constant stirring.
- Add chloroacetyl chloride (0.11 mol) dropwise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.[6]
- Pour the reaction mixture into 400 mL of ice-cold water to precipitate the product.
- Filter the white solid, wash thoroughly with cold water, and dry.
- Recrystallize the crude product from ethanol to yield pure 2-chloro-N-benzylacetamide (Intermediate B).

Part 3: Final Synthesis of C23H22FN5OS

The final product is synthesized through a nucleophilic substitution reaction, where the thiol group of Intermediate A displaces the chloride of Intermediate B in the presence of a base.

Experimental Protocol: Final Product

- In a 100 mL round-bottom flask, dissolve Intermediate A (0.005 mol) and anhydrous potassium carbonate (K₂CO₃) (0.0075 mol) in 30 mL of anhydrous acetone.
- Stir the suspension at room temperature for 30 minutes.
- Add a solution of Intermediate B (0.005 mol) in 15 mL of anhydrous acetone to the mixture.
- Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring by TLC.
- After completion, cool the mixture and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.



• Purify the crude solid by recrystallization from ethanol to yield the final product, N-benzyl-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Data Presentation

Compound/Int ermediate	Molecular Formula	Molar Mass (g/mol)	Typical Yield (%)	Melting Point (°C)
Intermediate A	C14H13FN4S	304.35	75-85	~250 (Decomposition)
Intermediate B	C ₉ H ₁₀ ClNO	183.63	70-80	90-94[5][6]
Final Product	C23H22FN5OS	447.52	65-75	Not Reported

Visualizations Synthesis Workflow

Caption: Overall workflow for the synthesis of C23H22FN5OS.

Logical Relationship of Components

Caption: Relationship between starting materials and the final product.

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